Cas no 1508369-91-2 (3-Amino-5-bromo-6-(1-imidazolyl)pyridine)
3-Amino-5-bromo-6-(1-imidazolyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-bromo-6-(1-imidazolyl)pyridine
- SY289723
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- MDL: MFCD21946472
- Inchi: 1S/C8H7BrN4/c9-7-3-6(10)4-12-8(7)13-2-1-11-5-13/h1-5H,10H2
- InChI Key: KXSZDIIWPIOYCT-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN=C1N1C=NC=C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- XLogP3: 0.9
- Topological Polar Surface Area: 56.7
3-Amino-5-bromo-6-(1-imidazolyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020061814-1g |
5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-amine |
1508369-91-2 | 95% | 1g |
$980.00 | 2022-04-02 | |
| Alichem | A020061814-5g |
5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-amine |
1508369-91-2 | 95% | 5g |
$1,760.00 | 2022-04-02 | |
| eNovation Chemicals LLC | Y1198095-1g |
3-Amino-5-bromo-6-(1-imidazolyl)pyridine |
1508369-91-2 | 95% | 1g |
$1375 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1198095-1g |
3-Amino-5-bromo-6-(1-imidazolyl)pyridine |
1508369-91-2 | 95% | 1g |
$1375 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1198095-1g |
3-Amino-5-bromo-6-(1-imidazolyl)pyridine |
1508369-91-2 | 95% | 1g |
$1375 | 2025-03-01 |
3-Amino-5-bromo-6-(1-imidazolyl)pyridine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Amino-5-bromo-6-(1-imidazolyl)pyridine
Introduction to 3-Amino-5-bromo-6-(1-imidazolyl)pyridine (CAS No. 1508369-91-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Amino-5-bromo-6-(1-imidazolyl)pyridine, identified by the chemical formula CAS No. 1508369-91-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine family, which is well-documented for its role in drug discovery and development. The presence of multiple functional groups, including an amino group, a bromine substituent, and an imidazole moiety, makes it a valuable scaffold for designing novel bioactive molecules.
The 3-amino-5-bromo-6-(1-imidazolyl)pyridine scaffold offers a unique combination of reactivity and stability, making it suitable for further derivatization to explore new pharmacophores. The bromo group at the 5-position provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of complex organic molecules. Additionally, the amino group can be modified through acylation, alkylation, or other functionalization strategies to introduce additional biological relevance.
The 1-imidazolyl substituent at the 6-position is particularly noteworthy, as imidazole derivatives are known for their broad spectrum of biological activities. Imidazole-based compounds have been extensively studied for their roles in enzyme inhibition, receptor binding, and antimicrobial properties. The integration of an imidazole ring into the pyridine core of 3-amino-5-bromo-6-(1-imidazolyl)pyridine enhances its potential as a lead compound for drug discovery. Recent studies have highlighted the importance of such fused heterocyclic systems in developing targeted therapies for various diseases.
In recent years, there has been a surge in research focused on leveraging computational methods and high-throughput screening to identify novel bioactive compounds. The structural features of 3-amino-5-bromo-6-(1-imidazolyl)pyridine make it an attractive candidate for virtual screening campaigns aimed at identifying inhibitors of kinases, transcription factors, and other critical targets in cellular pathways. For instance, kinase inhibitors are of particular interest in oncology research due to their ability to modulate signaling pathways involved in cancer progression.
One notable application of 3-amino-5-bromo-6-(1-imidazolyl)pyridine is in the development of small-molecule probes for studying protein-protein interactions. The compound’s ability to be modified at multiple positions allows researchers to design molecules that can selectively bind to specific protein targets. Such probes are invaluable tools in structural biology and drug discovery pipelines. For example, fluorescence-based probes derived from this scaffold have been used to visualize protein interactions in living cells, providing insights into dynamic cellular processes.
The pharmaceutical industry has also shown interest in 3-amino-5-bromo-6-(1-imidazolyl)pyridine as a building block for novel therapeutics. Its structural motif is found in several clinical candidates that have advanced into clinical trials. These candidates target diverse therapeutic areas, including central nervous system disorders, inflammatory diseases, and infectious diseases. The success of these candidates underscores the importance of heterocyclic compounds like 3-amino-5-bromo-6-(1-imidazolyl)pyridine in modern drug development.
Advances in synthetic chemistry have further expanded the utility of 3-amino-5-bromo-6-(1-imidazolyl)pyridine. New methodologies for constructing complex molecular architectures have enabled the preparation of derivatives with enhanced potency and selectivity. For instance, transition-metal-catalyzed reactions have been employed to introduce diverse functional groups into the pyridine core while maintaining high regioselectivity. These advances have opened up new avenues for exploring the biological potential of this compound.
The role of 3-amino-5-bromo-6-(1-imidazolyl)pyridine in medicinal chemistry extends beyond its use as an intermediate in drug synthesis. It has also been employed as a starting material for exploring new chemical space through combinatorial chemistry and library synthesis approaches. These methods allow researchers to generate large collections of structurally diverse compounds rapidly, which can then be screened for biological activity. Such high-throughput approaches have been instrumental in identifying novel lead compounds with therapeutic promise.
Recent publications have highlighted the use of 3-amino-5-bromo-6-(1-imidazolyl)pyridine in developing inhibitors targeting enzyme families involved in metabolic diseases. For example, pyridine-based inhibitors have shown promise against enzymes such as acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. By modulating the activity of such enzymes, researchers aim to develop treatments for metabolic disorders like obesity and type 2 diabetes.
The versatility of 3-amino-5-bromo-6-(1-imidazolyl)pyridine also makes it suitable for applications beyond traditional pharmaceuticals. In agrochemical research, pyridine derivatives have been explored as herbicides and fungicides due to their ability to interact with biological targets in plants. The structural features present in this compound contribute to its efficacy as an agrochemical agent by disrupting essential plant processes.
In conclusion,3-amino-5-bromo-6-(1-imidazolyl)pyridine (CAS No. 1508369-91-2) is a multifaceted compound with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique structural features enable its use as a scaffold for designing novel bioactive molecules with therapeutic applications ranging from oncology to metabolic diseases. Advances in synthetic chemistry and computational methods continue to enhance its utility as a building block for drug discovery efforts worldwide.
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